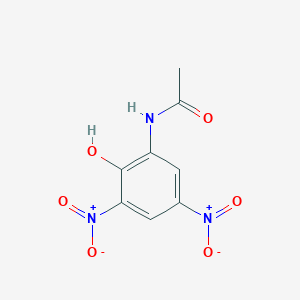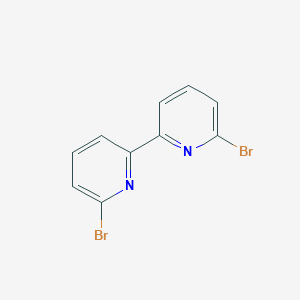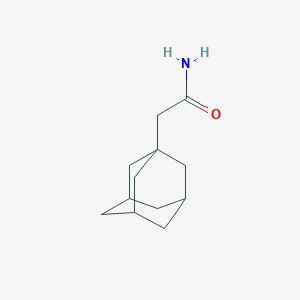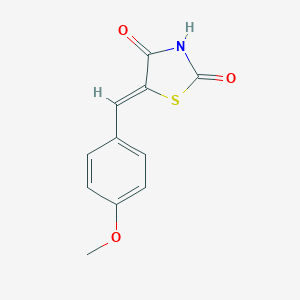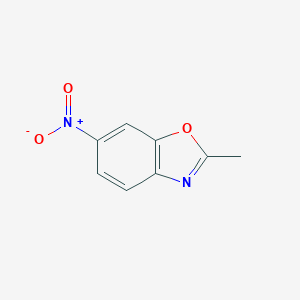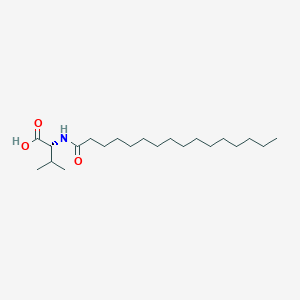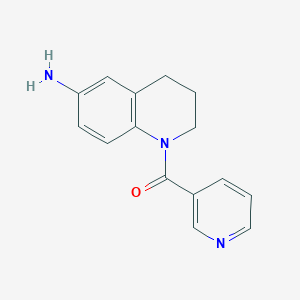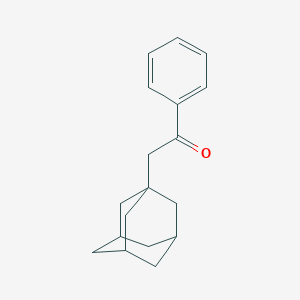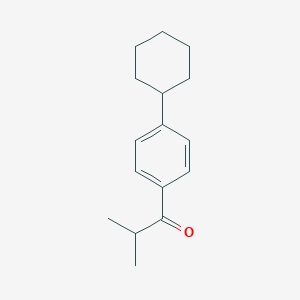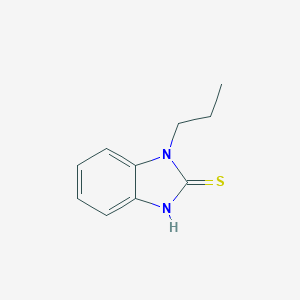
1-propyl-1H-benzimidazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-propyl-1H-benzimidazole-2-thiol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzimidazole core with a thiol group at the 2-position and a propyl group at the 1-position, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-propyl-1H-benzimidazole-2-thiol can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with a suitable aldehyde, followed by cyclization and thiolation. The reaction typically requires acidic or basic conditions and can be catalyzed by various agents such as metal triflates or oxidizing agents .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-propyl-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The benzimidazole core can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Amines, reduced thiols.
Substitution Products: Substituted benzimidazoles with various functional groups.
Applications De Recherche Scientifique
1-propyl-1H-benzimidazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized as a corrosion inhibitor for metals and alloys in aggressive environments.
Mécanisme D'action
The mechanism of action of 1-propyl-1H-benzimidazole-2-thiol involves its interaction with various molecular targets:
Binding to Tubulin: Similar to other benzimidazoles, it may bind to tubulin, disrupting microtubule formation and affecting cell division.
Enzyme Inhibition: It can inhibit enzymes involved in metabolic pathways, leading to antimicrobial and anticancer effects.
Antioxidant Activity: The thiol group can scavenge free radicals, providing antioxidant benefits.
Comparaison Avec Des Composés Similaires
1-propyl-1H-benzimidazole-2-thiol can be compared with other benzimidazole derivatives:
Benzimidazole: The parent compound, lacking the propyl and thiol groups, has a simpler structure and different reactivity.
2-Mercaptobenzimidazole: Similar to this compound but without the propyl group, used primarily as a corrosion inhibitor.
1-Methyl-1H-benzimidazole-2-thiol: Another derivative with a methyl group instead of a propyl group, exhibiting different biological activities.
This compound stands out due to its unique combination of a propyl group and a thiol group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-propyl-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,2,7H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFRACXOYNCLMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353845 |
Source


|
| Record name | 1-propyl-1H-benzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67624-25-3 |
Source


|
| Record name | 1-propyl-1H-benzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



